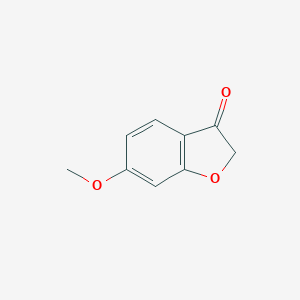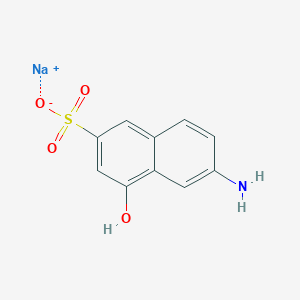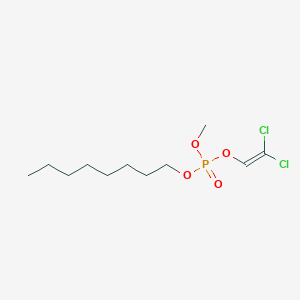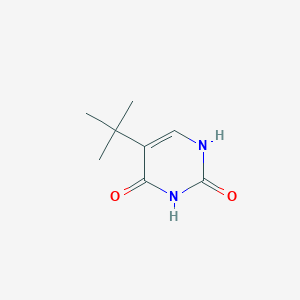
2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-, also known as barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research. Barbituric acid is a key starting material for the synthesis of various barbiturates, which have been used as sedatives, hypnotics, and anticonvulsants.
Mécanisme D'action
Barbiturates enhance the activity of GABA by binding to the GABA-A receptor and increasing the duration of chloride ion channel opening. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to sedation, hypnosis, and anticonvulsant effects.
Effets Biochimiques Et Physiologiques
Barbiturates can cause a range of biochemical and physiological effects, including sedation, hypnosis, respiratory depression, decreased blood pressure, and decreased heart rate. Barbiturates can also cause dependence and tolerance, leading to the potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Barbituric acid and its derivatives have been used in various laboratory experiments due to their ability to modulate GABA-A receptors. However, the use of barbiturates in laboratory experiments is limited by their potential for abuse and addiction, as well as their narrow therapeutic index.
Orientations Futures
Future research on 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and its derivatives could focus on developing new compounds with improved pharmacological properties, such as increased potency and selectivity for specific GABA-A receptor subtypes. Additionally, research could focus on developing new methods for the synthesis of barbiturates and their derivatives, as well as exploring novel applications for these compounds in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
Barbituric acid can be synthesized by the reaction of urea and malonic acid in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction produces 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and carbon dioxide as byproducts. The yield of 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid can be improved by using excess malonic acid and a reflux condenser to prevent the loss of volatile components.
Applications De Recherche Scientifique
Barbituric acid and its derivatives have been extensively studied for their pharmacological properties. Barbiturates have been used as sedatives, hypnotics, and anticonvulsants due to their ability to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Barbiturates have also been used as anesthetics and as a treatment for migraines.
Propriétés
Numéro CAS |
17432-97-2 |
|---|---|
Nom du produit |
2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- |
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
5-tert-butyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |
Clé InChI |
FFVVCDOCJNTZKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CNC(=O)NC1=O |
SMILES canonique |
CC(C)(C)C1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



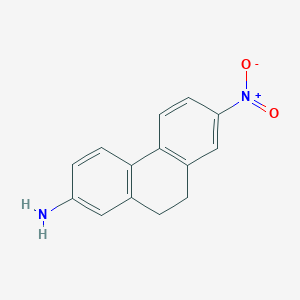
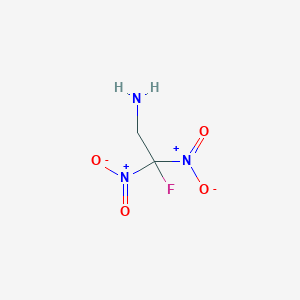
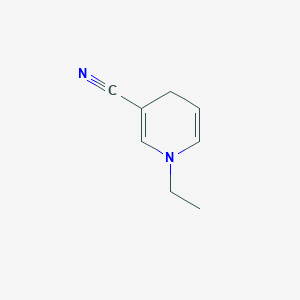
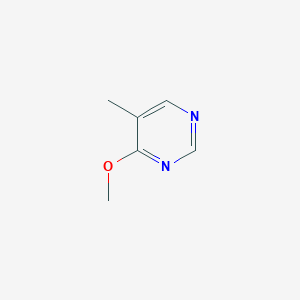
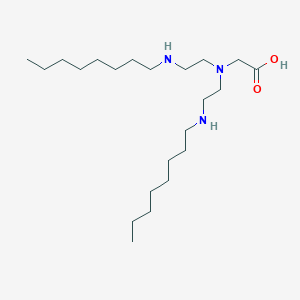
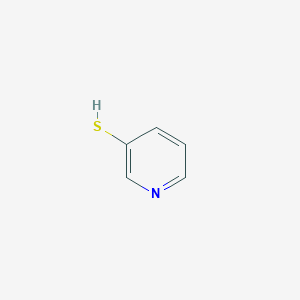
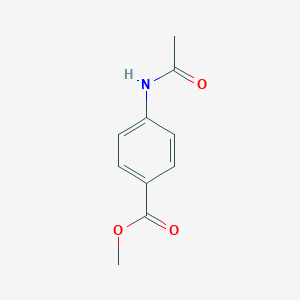
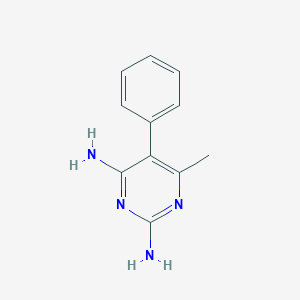
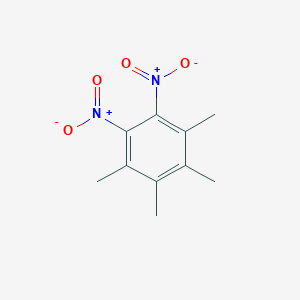
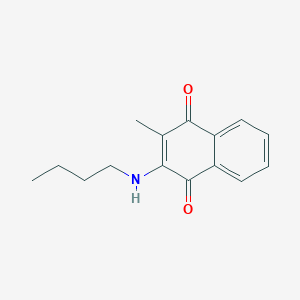
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
